molecular formula C18H13ClFN5O B2540410 3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893931-12-9

3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2540410
CAS RN: 893931-12-9
M. Wt: 369.78
InChI Key: KVNKUDDFMDWUTP-UHFFFAOYSA-N
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Description

The compound "3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" is a derivative of the triazolopyrimidinone family, which is a class of compounds known for their potential biological activities, including antitumor, antiviral, and enzyme inhibition properties. The structure of this compound suggests that it may interact with various biological targets due to the presence of multiple aromatic rings and heteroatoms, which can facilitate binding with enzymes or receptors.

Synthesis Analysis

The synthesis of triazolopyrimidinone derivatives typically involves cyclization reactions and selective functionalization of the core structure. For instance, the synthesis of related compounds has been achieved through nitrosative cyclization of diamino-pyrimidinones, followed by regioselective alkylation . Another method includes the chlorination and aminization of pyrazolopyrimidine diols . These methods highlight the versatility of the triazolopyrimidinone scaffold in generating diverse derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of triazolopyrimidinone derivatives is characterized by a fused triazole and pyrimidinone ring system. The presence of substituents on the aromatic rings can significantly influence the compound's biological activity and selectivity. For example, the crystal structure of a related compound revealed that the fused rings are nearly coplanar, which may be important for the interaction with biological targets . The spatial arrangement of the substituents and the overall three-dimensional shape of the molecule are crucial for its binding affinity and specificity.

Chemical Reactions Analysis

Triazolopyrimidinones can undergo various chemical reactions, including alkylation, sulfonation, and amination, which allow for the introduction of different functional groups . These reactions are often regioselective, meaning that the functional groups are introduced at specific positions on the molecule, which can alter the compound's pharmacological profile. The reactivity of these compounds towards different reagents also provides insights into their chemical stability and potential metabolism in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and fluorine, can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in the body . The crystallographic analysis of similar compounds provides valuable information about the molecular conformation and intermolecular interactions, which are important for understanding the compound's behavior in a solid state .

Scientific Research Applications

Anticancer Research

Compounds with triazolopyrimidine structures, similar to the one mentioned, have been studied for their anticancer properties. These compounds can inhibit tubulin polymerization, a critical process in cell division, making them potential candidates for cancer therapy. For example, a series of triazolopyrimidines demonstrated unique mechanisms of tubulin inhibition, which could be relevant to the compound (Zhang et al., 2007).

Antimicrobial Applications

Triazolopyrimidine derivatives also show promise in antimicrobial research, with several compounds exhibiting significant antibacterial and antifungal activities. The presence of triazolopyrimidine and fluorophenyl groups might contribute to these properties, suggesting potential antimicrobial applications for the compound (Lahmidi et al., 2019).

Tubulin Polymerization Studies

Similar to some anticancer research, compounds with a triazolopyrimidine core have been investigated for their role in promoting tubulin polymerization. This process is crucial for microtubule formation, which is vital for cellular functions and division. The unique mechanism by which these compounds interact with tubulin might offer insights into new therapeutic approaches for diseases related to cell division abnormalities (Zhang et al., 2007).

Antiasthma Agents

Triazolopyrimidines have also been explored for their potential use as antiasthma agents. The structural features of these compounds could provide a basis for developing new medications to inhibit mediator release, a key process in the pathophysiology of asthma (Medwid et al., 1990).

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c1-11-6-7-13(8-14(11)19)25-17-16(22-23-25)18(26)24(10-21-17)9-12-4-2-3-5-15(12)20/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNKUDDFMDWUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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